molecular formula C23H24ClN3O3 B2404976 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 872848-72-1

2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2404976
CAS No.: 872848-72-1
M. Wt: 425.91
InChI Key: IUNRPXUMSMGTDB-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • An N,N-diethylacetamide backbone.
  • A 1H-indol-1-yl group at the α-position of the acetamide.
  • A 3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl) substituent on the indole ring.

The indole moiety is substituted at the 3-position with a carbonyl-linked carbamoyl group, which is further functionalized with a 2-chlorobenzyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-3-26(4-2)21(28)15-27-14-18(17-10-6-8-12-20(17)27)22(29)23(30)25-13-16-9-5-7-11-19(16)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRPXUMSMGTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells. The presence of the indole moiety is often associated with anticancer properties due to its ability to interact with various molecular targets involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, indicating that this compound might also possess anti-inflammatory properties.

Synthetic Routes

The synthesis of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves several steps:

  • Formation of Indole Derivative : The initial step involves synthesizing the indole core through cyclization reactions involving appropriate precursors.
  • Carbamoylation : The introduction of the carbamoyl group is achieved via reaction with isocyanates derived from the chlorophenyl methylamine.
  • Acetamide Formation : Finally, the diethylacetamide group is introduced, often through acylation reactions.

Case Studies and Research Findings

Several studies have investigated the applications of compounds similar to this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry found that indole derivatives showed significant cytotoxicity against various human cancer cell lines, suggesting that modifications to the indole structure could enhance efficacy ().
  • Antimicrobial Activity : Research indicated that compounds with chlorophenyl groups exhibited potent antibacterial activity against resistant strains of bacteria ( ).
  • Inflammation Modulation : A review highlighted the role of indole derivatives in inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases ( ).

Mechanism of Action

The mechanism of action of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . Additionally, the compound’s amide bond and chlorophenyl group contribute to its ability to interact with enzymes and proteins, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound C₂₂H₂₃ClN₃O₃ 428.89 g/mol N,N-diethylacetamide, 3-carbamoyl-indole, 2-chlorobenzyl Hypothesized bioactivity (e.g., enzyme inhibition)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₄NO₃ 338.42 g/mol Cyclopropane core, 4-methoxyphenoxy, N,N-diethylcarboxamide Synthetic intermediate; diastereomeric separation (dr 23:1)
(E)-N-(2-Chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide C₁₈H₁₅ClN₃O₂ 356.78 g/mol Hydroxyimino-methylindole, 2-chlorophenylacetamide Antioxidant properties; stereochemical relevance
2-Chloro-N-{[(2,6-Dimethylphenyl)Carbamoyl]Methyl}Acetamide C₁₂H₁₅ClN₂O₂ 254.71 g/mol 2,6-Dimethylphenyl carbamoyl, chloroacetamide Research chemical; solubility in DMSO/chloroform
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide C₂₄H₂₀ClN₂O₄S 485.95 g/mol Sulfonyl-indole, 2-chlorobenzyl, 4-methoxyphenylacetamide Structural analog with sulfonyl linkage; ZINC2722291 (screening library)

Key Differences and Implications

Backbone Variability: The target compound utilizes an N,N-diethylacetamide backbone, which enhances lipophilicity compared to simpler acetamides (e.g., 2-chloro-N-aryl derivatives in ). This may improve membrane permeability but reduce aqueous solubility.

Indole Substitution: The 3-carbamoyl-carbonyl group in the target compound distinguishes it from sulfonyl-linked indoles (e.g., ) or hydroxyimino derivatives (e.g., ). The carbamoyl group may participate in hydrogen bonding, influencing crystallinity or target interactions .

Aromatic Substituents: The 2-chlorophenyl group is a common motif in agrochemicals and pharmaceuticals (e.g., alachlor analogs in ), often enhancing metabolic stability.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling (e.g., carbamoylation of indole intermediates, as in ), whereas simpler chloroacetamides () are prepared via direct alkylation.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.8 g/mol
  • CAS Number : Not widely documented in public databases, indicating it may be a novel or less-studied compound.

The presence of a 2-chlorophenyl group suggests potential interactions with various biological targets, particularly in pharmacology.

Pharmacological Properties

Research indicates that compounds similar to 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide may exhibit a range of biological activities:

  • Antitumor Activity : Some indole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have been studied for their ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Indole derivatives are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, thus reducing inflammation.
  • Antimicrobial Activity : There is evidence that certain indole-based compounds possess antimicrobial properties, making them potential candidates for treating bacterial infections.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes involved in tumor growth or inflammatory processes.
  • Receptor Modulation : It may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways related to pain and mood regulation.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity : A study evaluated the effects of an indole derivative on human breast cancer cells, reporting a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
  • Anti-inflammatory Study : Another research project focused on a series of indole derivatives, revealing that one particular derivative significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorIndole derivativesInhibition of cell proliferation
Anti-inflammatoryIndole derivativesReduced cytokine levels
AntimicrobialIndole derivativesInhibition of bacterial growth

Mechanism Insights

Mechanism TypeDescriptionImplications
Enzyme InhibitionPotential inhibition of key metabolic enzymesCould lead to reduced tumor growth
Receptor ModulationInteraction with serotonin receptorsMay affect mood and pain perception
DNA InteractionPossible intercalation with DNAPotential cytotoxic effects in tumors

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